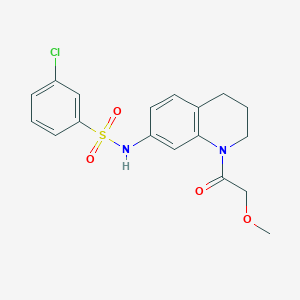

3-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a synthetic organic compound with potential applications in various fields, particularly in medicinal chemistry. The structural complexity of this compound, characterized by the presence of a chloro group, a methoxyacetyl group, and a tetrahydroquinoline moiety, makes it an interesting subject for scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide involves several steps. One common synthetic route includes the following steps:

Formation of the tetrahydroquinoline moiety: : This can be achieved by cyclizing a suitable precursor, often through a Pictet-Spengler reaction.

Introduction of the methoxyacetyl group: : This step involves acylation using methoxyacetic anhydride.

Sulfonamide formation: : Finally, the sulfonamide group is introduced by reacting the intermediate with benzenesulfonyl chloride under basic conditions.

Industrial Production Methods: Industrial production methods for this compound would likely follow similar steps but optimized for large-scale synthesis. This would include using automated reactors, continuous flow techniques, and optimizing reaction conditions to maximize yield and purity while minimizing by-products.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: : The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety.

Reduction: : Reduction reactions may target the sulfonamide group or the carbonyl group of the methoxyacetyl moiety.

Substitution: : Nucleophilic and electrophilic substitution reactions can occur, especially involving the chloro and methoxy groups.

Common Reagents and Conditions:

Oxidation: : Potassium permanganate, chromium trioxide.

Reduction: : Sodium borohydride, lithium aluminum hydride.

Substitution: : Sodium hydride, halogenating agents like chlorine or bromine.

Major Products: The major products depend on the specific reaction conditions but can include various oxidation, reduction, or substitution derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Chemistry: This compound can serve as a building block for synthesizing more complex molecules due to its reactive functional groups.

Biology: In biological research, the compound might be used to study interactions with specific enzymes or receptors, given its structural features.

Medicine: Potential medicinal applications include the development of new drugs. Its unique structure could interact with biological targets in ways that traditional molecules do not, possibly leading to new treatments for various conditions.

Industry: In industrial applications, it could be used as an intermediate in the synthesis of dyes, pigments, or other specialty chemicals.

Wirkmechanismus

Molecular Targets and Pathways: The mechanism of action will depend on the specific application. For medicinal purposes, it might interact with protein targets such as enzymes or receptors. The interaction often involves binding to the active site of the enzyme or receptor, leading to inhibition or activation of its function.

Vergleich Mit ähnlichen Verbindungen

3-chloro-N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

N-(1-(2-chloroacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

3-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-4-yl)benzenesulfonamide

Biologische Aktivität

3-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a compound of interest due to its potential therapeutic applications. This article aims to detail its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound possesses a complex structure characterized by a chloro group, a sulfonamide moiety, and a tetrahydroquinoline framework. Its chemical formula is C17H19ClN2O3S, with a molecular weight of approximately 364.86 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide group may inhibit specific enzymes related to bacterial growth or cancer cell proliferation.

- Interaction with Receptors : The tetrahydroquinoline structure may interact with neurotransmitter receptors, potentially influencing neurological pathways.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- Anti-H. pylori Activity : Some derivatives have shown effectiveness against Helicobacter pylori, a bacterium linked to gastric ulcers and cancer .

- Broad-Spectrum Antibacterial Effects : Studies indicate potential activity against various strains of bacteria due to their ability to inhibit folate synthesis pathways .

Anticancer Properties

The compound's structural components suggest potential anticancer activity:

- Cytotoxicity Studies : In vitro studies have revealed that similar compounds exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves inducing apoptosis in tumor cells while sparing normal cells .

- Targeting Specific Pathways : The ability to interfere with signaling pathways critical for tumor growth has been noted in related compounds.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value of 15 µM. |

| Study 2 | Showed effective inhibition of H. pylori growth comparable to standard antibiotics. |

| Study 3 | Indicated that the compound could induce apoptosis through the mitochondrial pathway in leukemia cells. |

Case Study: Cytotoxicity in Cancer Cells

A study published in Acta Crystallographica examined the structural properties and biological implications of related sulfonamide compounds. It highlighted the importance of the sulfonamide group in enhancing cytotoxicity against cancer cells while minimizing effects on non-cancerous cells .

Eigenschaften

IUPAC Name |

3-chloro-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O4S/c1-25-12-18(22)21-9-3-4-13-7-8-15(11-17(13)21)20-26(23,24)16-6-2-5-14(19)10-16/h2,5-8,10-11,20H,3-4,9,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJGMKYZEHOLONG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.